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Compound of Interest

Compound Name: 2,3,4,5-Tetramethylpyridine
CAS No.: 18441-60-6
Cat. No.: B105316
Get Quote
. J

Compound Identity & Significance

2,3,4,5-Tetramethylpyridine is an asymmetric polymethylated pyridine.[1] Unlike its symmetric
isomer (2,3,5,6-tetramethylpyridine), the 2,3,4,5- isomer possesses a unique substitution
pattern that creates a distinct electronic environment for the single aromatic proton at position
6.[1]

e CAS Number: 18441-60-6[1]

¢ Molecular Formula:

¢ Molecular Weight: 135.21 g/mol [1]

¢ |[UPAC Name: 2,3,4,5-Tetramethylpyridine[1]

» Key Application: Used as a sterically hindered base in organic synthesis and a precursor for
complex heterocyclic pharmaceutical intermediates.[1]
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[2][3][4][5][6][7][8][°]
Structural Logic & Numbering

The molecule lacks a plane of symmetry, resulting in distinct magnetic environments for the
methyl groups, particularly distinguishing the methyl at C-2 (adjacent to nitrogen) from those at
C-3,C-4, and C-5.[1]
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Figure 1: Structural connectivity and numbering scheme for 2,3,4,5-Tetramethylpyridine.[1][2]

[3]

H NMR Data (Proton)

The proton spectrum is characterized by a single aromatic signal and a cluster of aliphatic

methyl signals.
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Note: Data is based on substituent chemical shift additivity rules for alkyl-pyridines in

C NMR Data (Carbon)

The carbon spectrum confirms the asymmetry of the molecule with 9 distinct signals (5
aromatic, 4 aliphatic).
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Methyl ( Clustered upfield

3,4,5-Me 15.0-19.0 ) o
) aliphatic signals.

Mass Spectrometry (MS) Profiling
Fragmentation Pathway (EI-MS, 70 eV)

Pyridines with alkyl side chains exhibit characteristic fragmentation, primarily driven by the
stability of the aromatic ring and the formation of azatropylium ions.

e Molecular lon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-
star-inserted">

):
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e [M-H]
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120 (Loss of a methyl group).

e [M - HCN]: Common in unsubstituted pyridines but suppressed in highly methylated
derivatives.[1]
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Figure 2: Primary fragmentation pathway for 2,3,4,5-Tetramethylpyridine under Electron
Impact (EI).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the interplay between the aromatic heterocyclic ring and the
saturated methyl substituents.

© 2026 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b105316/docs?utm_src=pdf-body-img#technical-reference-spectroscopic-profile-of-2-3-4-5-tetramethylpyridine
https://www.benchchem.com/product/b105316/docs?utm_src=pdf-body#technical-reference-spectroscopic-profile-of-2-3-4-5-tetramethylpyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Region (ngcontent-ng-
€c2307461527="" _nghost-
ng-c2764567632=""
class="inline ng-star-
inserted">

Intensity

Assignment

3000 — 3080

Weak

Aromatic C-H Stretch: Only
one C-H bond (C-6)
contributes, making this band

very weak.

2850 — 2970

Strong

Aliphatic C-H Stretch: Four
methyl groups provide a

strong, multi-peak signal.[1]

1580 — 1600

Medium

C=N Ring Stretch:
Characteristic pyridine

"breathing" mode.[1]

1450 — 1500

Medium

C=C Aromatic Stretch: Skeletal

vibrations.

1375 - 1385

Medium

C-H Bending (Methyl):
Symmetric deformation of
ngcontent-ng-c2307461527=""
_nghost-ng-c2764567632=""

class="inline ng-star-inserted">

groups.

~850 — 900

Medium

C-H Out-of-Plane Bending:
Characteristic of isolated

aromatic protons.[1]

Comparative Analysis: Isomer Differentiation

A critical challenge in synthesis is distinguishing 2,3,4,5-tetramethylpyridine from its

symmetric isomer, 2,3,5,6-tetramethylpyridine.[1]

© 2026 BenchChem. All rights reserved.

Tech Support


https://prepchem.com/2-4-6-trimethylpyridine/
https://prepchem.com/2-4-6-trimethylpyridine/
https://prepchem.com/2-4-6-trimethylpyridine/
https://www.benchchem.com/product/b105316/docs?utm_src=pdf-body#technical-reference-spectroscopic-profile-of-2-3-4-5-tetramethylpyridine
https://prepchem.com/2-4-6-trimethylpyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105316?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2,3,4,5-Tetramethylpyridine  2,3,5,6-Tetramethylpyridine

Feature
(Target) (Isomer)
Asymmetric ( Symmetric (
Symmetry
) )
H NMR (Aromatic) Singlet at ~8.0 ppm (H-6) Singlet at ~7.0 ppm (H-4)
4 distinct signals (or 3 with Only 2 distinct signals (2,6-Me
H NMR (Methyls) overlap) and 3,5-Me)
9 distinct signals Only 5 distinct signals

C NMR

Experimental Protocols
Protocol A: NMR Sample Preparation

e Solvent Selection: Use Chloroform-d (ngcontent-ng-c2307461527=

_nghost-ng-
€c2764567632="" class="inline ng-star-inserted">

) (99.8% D) with 0.03% TMS as an internal standard. Pyridines are soluble in ngcontent-ng-
c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

o Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.
e Acquisition:

o H: 16 scans, 1 second relaxation delay.

o C: 512 scans minimum (quaternary carbons require high signal-to-noise).

Protocol B: GC-MS Analysis

e Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

e Carrier Gas: Helium at 1.0 mL/min constant flow.
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e Temperature Program:
o Start: 60°C (hold 1 min).
o Ramp: 10°C/min to 200°C.[1]
o Hold: 250°C for 5 mins.
e Inlet: Split mode (50:1), 250°C.
» Detection: EI mode, 70 eV, scan range 40-300 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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